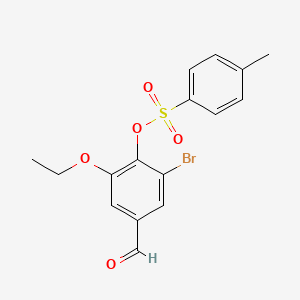

2-Bromo-6-ethoxy-4-formylphenyl 4-methylbenzenesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Bromo-6-ethoxy-4-formylphenyl 4-methylbenzenesulfonate” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-6-ethoxy-4-formylphenyl 4-methylbenzenesulfonate” are not well-documented in the available literature. Therefore, a detailed analysis of its physical and chemical properties cannot be provided at this time .Applications De Recherche Scientifique

Supramolecular Chemistry and Noncovalent Interactions

A study by Andleeb et al. (2018) explored the solid-state structures of 2- and 4-formylphenyl 4-substituted benzenesulfonates to understand the role of noncovalent interactions, such as hydrogen bonding, halogen bonding, and π-π interactions, in supramolecular assemblies. This research highlights the significance of halogen bonding in rationalizing the crystal structures of these compounds, emphasizing the stabilizing nature of these interactions in supramolecular chemistry (Andleeb, Khan, Bauzá, Tahir, Simpson, Hameed, & Frontera, 2018).

Polymer Science and Block Copolymers

Miura et al. (1999) described the high-yield synthesis of functionalized alkoxyamine initiators, which are critical for the development of well-controlled block copolymers. This research demonstrates the potential of using such compounds in the synthesis of novel polymer materials with specific properties, contributing significantly to the field of materials science (Miura, Hirota, Moto, & Yamada, 1999).

Medicinal Chemistry and Enzyme Inhibition

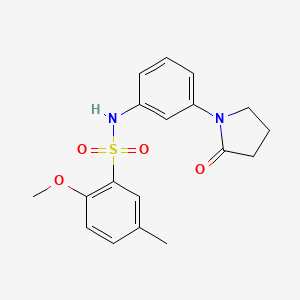

Riaz (2020) synthesized a series of new N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides and evaluated their potential as enzyme inhibitors. This study provides insight into the structural requirements for enhancing the inhibitory activity against specific enzymes, showcasing the relevance of such compounds in the development of new therapeutic agents (Riaz, 2020).

Organic Synthesis and Functionalization Reactions

Pi et al. (2018) investigated the use of diversely substituted 2-arylbenzoic acids as proton shuttles in the direct arylation of indoles with bromobenzenes. This study provides a methodology for selective functionalization of C-H bonds, which is a fundamental aspect of organic synthesis, highlighting the versatility of similar compounds in facilitating such reactions (Pi, Lu, Liu, Lu, Xiao, Fu, & Guimond, 2018).

Safety and Hazards

Propriétés

IUPAC Name |

(2-bromo-6-ethoxy-4-formylphenyl) 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO5S/c1-3-21-15-9-12(10-18)8-14(17)16(15)22-23(19,20)13-6-4-11(2)5-7-13/h4-10H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UACDOUHQNBMISF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=O)Br)OS(=O)(=O)C2=CC=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-ethoxy-4-formylphenyl 4-methylbenzenesulfonate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(5-Chlorothiophen-2-yl)butyl]-2-(5-formyl-1H-pyrrol-2-yl)acetamide](/img/structure/B2814761.png)

![(3-Methoxy-2-methylindazol-6-yl)-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2814769.png)

![N-[1-(1H-Indazol-5-yl)ethyl]but-2-ynamide](/img/structure/B2814770.png)

![6-methyl-4-oxo-N-[2-(trifluoromethyl)benzyl]-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2814778.png)